molecular formula C25H21N3O B2696494 1-(3,4-dimethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901043-81-0

1-(3,4-dimethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2696494
CAS No.: 901043-81-0
M. Wt: 379.463
InChI Key: AMQYDWJAYANDHC-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with a methoxy group at position 8, a phenyl group at position 3, and a 3,4-dimethylphenyl group at position 1. The 8-methoxy substituent enhances electronic delocalization, while the 3,4-dimethylphenyl group contributes to lipophilicity, influencing bioavailability and target binding .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c1-16-9-10-19(13-17(16)2)28-25-21-14-20(29-3)11-12-23(21)26-15-22(25)24(27-28)18-7-5-4-6-8-18/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQYDWJAYANDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-dimethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 3,4-dimethylphenylhydrazine and 8-methoxy-3-phenylquinoline-2-carbaldehyde in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazoloquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, where substituents on the phenyl or methoxy groups are replaced by other functional groups using reagents like halogens or alkylating agents.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazoloquinolines, including 1-(3,4-dimethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline, exhibit promising anticancer properties. A study evaluated the anti-proliferative effects of similar compounds on various cancer cell lines using MTT assays. The results demonstrated significant cytotoxicity against cell lines such as A549 (lung cancer) and HT-29 (colon cancer), suggesting that these compounds could serve as lead structures for developing new anticancer agents .

Antibacterial Properties

The compound has also been investigated for its antibacterial activity. In silico molecular docking studies have shown that derivatives of pyrazoloquinolines can inhibit essential bacterial enzymes, indicating their potential as antibacterial agents. The interaction with targets such as dihydrofolate reductase (DHFR) has been particularly noted, with some compounds showing effectiveness against resistant strains .

Fluorescent Sensors

The unique structure of this compound allows it to function as a fluorescent sensor. Studies have explored its photophysical properties, revealing that it can be utilized in detecting biological molecules and environmental pollutants through fluorescence spectroscopy. This application is particularly valuable in biochemical assays and environmental monitoring .

Multicomponent Reactions

The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which offer a streamlined approach to generating complex molecules with high efficiency. Recent developments in MCRs have highlighted their advantages in synthesizing biologically active compounds while minimizing waste and reaction steps .

Combinatorial Chemistry

The compound's structure allows for modifications that can lead to a library of derivatives through combinatorial chemistry techniques. This approach facilitates the rapid synthesis of multiple analogs for biological testing, accelerating the drug discovery process .

Case Studies

Study FocusFindingsReference
Anticancer ActivitySignificant cytotoxicity against A549 and HT-29 cell lines; potential lead for drug development
Antibacterial PropertiesEffective inhibition of DHFR; promising against resistant bacterial strains
Photophysical PropertiesCapable of detecting biological molecules; useful in environmental monitoring
Synthetic MethodologiesEfficient synthesis via multicomponent reactions; reduced waste and time

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrazoloquinoline Derivatives

Compound Name Core Structure Substituents (Positions) Molecular Formula Molecular Weight Key References
Target Compound Pyrazolo[4,3-c]quinoline 1: 3,4-dimethylphenyl; 3: phenyl; 8: OMe C₂₅H₂₂N₃O 380.47
8-Chloro-2-(4-methoxyphenyl)-pyrazolo[4,3-c]quinoline Pyrazolo[4,3-c]quinoline 2: 4-MeOPh; 8: Cl C₁₇H₁₃ClN₃O₂ 326.07
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline Pyrazolo[4,3-c]quinoline 3: 4-FPh; 8: OEt C₁₈H₁₄FN₃O 307.33
1,3-Diphenyl-8-CF₃-pyrazolo[3,4-b]quinoline Pyrazolo[3,4-b]quinoline 1,3: Ph; 8: CF₃ C₂₂H₁₄F₃N₃ 389.36
1,3-Bis(3,4-dimethylphenyl)-8-fluoro-pyrazolo[4,3-c]quinoline Pyrazolo[4,3-c]quinoline 1,3: 3,4-diMePh; 8: F C₂₆H₂₂FN₃ 395.48

Key Observations :

  • Positional Effects : Substitution at position 8 (e.g., methoxy, chloro, ethoxy) modulates electronic properties, while position 3 substituents (phenyl, fluorophenyl) influence steric interactions .
  • Core Variants: Pyrazolo[3,4-b]quinoline derivatives (e.g., CF₃-substituted) exhibit higher HOMO/LUMO energy gaps compared to pyrazolo[4,3-c] analogs, making them suitable for optoelectronic applications .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Rf Value (TLC) Solubility (DMSO) Spectral Data (¹H NMR δ)
Target Compound Not Reported Not Reported High Aromatic δ 7.2–8.5; OMe δ 3.9
1-(3,4-Dimethylphenyl)-3-phenyl-2-pyrazoline 121–125 0.89 Moderate Pyrazole H δ 5.2–5.5
8-Chloro-2-(4-methoxyphenyl)-pyrazolo[4,3-c]quinoline Not Reported Not Reported Moderate Quinoline H δ 8.7–8.1; Cl δ N/A
1,3-Diphenyl-8-CF₃-pyrazolo[3,4-b]quinoline Not Reported Not Reported Low CF₃ δ -62.8 (¹⁹F NMR)

Key Findings :

  • The target compound’s methoxy group enhances solubility in polar solvents compared to halogenated analogs .
  • Pyrazoline derivatives (e.g., from ) exhibit lower thermal stability (m.p. 121–130°C) than fused pyrazoloquinolines .

Pharmacological and Functional Comparisons

  • Anticancer Potential: The target compound’s 3,4-dimethylphenyl group may improve binding to kinase targets (e.g., CDK2/cyclin A), as seen in related 3-aminopyrazoloquinolines .
  • Anticonvulsant Activity: Pyrazolo[4,3-c]quinolines with primary amino groups (e.g., compound 11 in ) show enhanced activity due to NH₂ interactions with GABA receptors, a feature absent in the target compound .
  • Optoelectronic Applications : Trifluoromethyl derivatives (e.g., ) exhibit superior luminescence and stability in OLEDs compared to methoxy-substituted analogs .

Biological Activity

1-(3,4-dimethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention due to its diverse biological activities. This article delves into the compound's biological properties, focusing on its anti-inflammatory and anticancer activities, supported by relevant research findings and data tables.

  • Molecular Formula : C25_{25}H21_{21}N3_{3}O
  • Molecular Weight : 379.5 g/mol
  • CAS Number : 901043-81-0

Anti-inflammatory Activity

Research has demonstrated that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory properties. A study evaluated the inhibitory effects of various derivatives on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. Among these, compounds similar to this compound showed promising results:

CompoundIC50_{50} (μM)Mechanism of Action
2a0.39Inhibition of iNOS and COX-2 expression
2mNot specifiedSimilar mechanism as above

The study indicated that the anti-inflammatory effects were primarily due to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, crucial mediators in inflammatory responses .

Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has also been explored. A recent investigation into a series of phenylpyrazolo[3,4-d]pyrimidine compounds revealed that certain derivatives effectively inhibited tumor growth in MCF-7 breast cancer cells:

CompoundIC50_{50} (μM)Effects on Cancer Cells
5i0.3Induced apoptosis and inhibited cell migration
Other Compounds0.5 - 24Variable anticancer activity

The mechanism involved apoptosis induction and suppression of cell cycle progression, leading to DNA fragmentation. Molecular docking studies suggested that these compounds bind effectively to target proteins involved in cancer progression .

Structure–Activity Relationship (SAR)

The biological activity of pyrazoloquinoline derivatives is significantly influenced by their structural features. Research has indicated that substituents on the phenyl rings can enhance or reduce biological activity:

  • Ortho-substitution : Generally decreases inhibitory activity compared to para-substitution.
  • Electron-donating groups : Such as methoxy or hydroxyl groups at specific positions can modulate activity levels.

Case Studies

Several case studies have highlighted the efficacy of pyrazoloquinolines in various biological contexts:

  • Anti-inflammatory Study : The compound was tested in a model of LPS-induced inflammation, demonstrating a dose-dependent reduction in NO production.
  • Cancer Cell Line Study : In vitro assays using MCF-7 cells showed that treatment with the compound led to significant reductions in cell viability and induced apoptotic pathways.

Q & A

Q. What are the established synthetic routes for 1-(3,4-dimethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline, and how do substituent positions influence yield?

The compound is synthesized via cyclocondensation of 2,4-dichloroquinoline-3-carbonitrile with hydrazine derivatives, followed by functionalization. For example, introducing a primary amino group at the 3-position enhances biological activity but requires careful optimization of reaction conditions (e.g., solvent, temperature) to avoid side reactions . Substituents like methoxy or dimethylphenyl groups are introduced via nucleophilic aromatic substitution or Suzuki coupling, with yields varying based on steric and electronic effects. Evidence shows that electron-donating groups (e.g., methoxy) at the 8-position improve solubility but may reduce cyclization efficiency .

Q. Which analytical techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • 1H NMR : Used to confirm substituent positions and aromatic proton environments. For example, methoxy groups resonate at δ 3.8–4.0 ppm, while pyrazole protons appear as singlets near δ 8.2 ppm .
  • X-ray crystallography : Resolves the fused tetracyclic structure and confirms dihedral angles between the pyrazole and quinoline rings (e.g., angles of 2.4–5.1° reported in related derivatives) .
  • Elemental analysis : Validates purity, with deviations >0.3% indicating impurities .

Q. What preliminary biological screening models are recommended for evaluating its therapeutic potential?

Prioritize in vitro assays targeting CDK2/cyclin A (for antitumor activity) and γ-aminobutyric acid (GABA) receptors (for anticonvulsant effects), as structural analogs show promise in these areas . Dose-response curves (IC50 values) and selectivity indices against healthy cell lines (e.g., HEK293) should be established to assess therapeutic windows .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like CDK2 or GABA receptors. For example, the 3,4-dimethylphenyl group may occupy hydrophobic pockets in CDK2, while the methoxy group stabilizes hydrogen bonds with active-site residues . Density functional theory (DFT) calculations further optimize substituent electronic profiles, balancing lipophilicity (logP) and polar surface area (PSA) for blood-brain barrier penetration .

Q. What strategies address contradictions in reported synthetic yields for pyrazolo[4,3-c]quinoline derivatives?

Discrepancies in yields (e.g., 68% vs. 85% for similar routes) often arise from reaction scale, purification methods, or catalyst selection. For instance, using TEOF (triethyl orthoformate) in cyclization steps improves yields by reducing intermediate degradation . Systematic DoE (Design of Experiments) approaches can identify critical factors (e.g., reaction time, solvent polarity) to maximize reproducibility .

Q. How do multi-component reactions (MCRs) expand the structural diversity of this scaffold?

Copper-catalyzed Ugi-azide reactions enable the introduction of indole or pyrrole moieties, creating hybrid structures like 7H-indolo[2,3-c]quinoline. These MCRs leverage azide-alkyne cycloaddition (Click chemistry) to append pharmacophores, enhancing target selectivity .

Q. What mechanistic insights explain the role of the 3,4-diamino group in enhancing bioactivity?

The 3,4-diamino substituent increases hydrogen-bonding capacity and π-π stacking interactions with biological targets. For example, in antitumor analogs, the amino group at position 3 forms a salt bridge with Asp86 in CDK2, while position 4 modulates solubility .

Methodological Considerations

Q. How can researchers validate the stability of this compound under physiological conditions?

Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., demethylation of methoxy groups) are identified via LC-MS/MS. Phosphate-buffered saline (PBS, pH 7.4) and simulated gastric fluid (pH 1.2) are recommended for in vitro stability profiling .

Q. What crystallographic parameters are essential for resolving structural ambiguities?

Collect high-resolution (<1.0 Å) X-ray data at low temperature (100 K) to minimize thermal motion artifacts. Key parameters include:

  • R-factor : <5% for reliable refinement.
  • Torsion angles : Confirm non-planarity of the pyrazole-quinoline junction (e.g., C8-C9-N1-C2 torsion angles of −177.81° to 179.75°) .

Q. How can SAR studies balance synthetic complexity and bioactivity?

Focus on modular synthesis: retain the pyrazolo[4,3-c]quinoline core while varying substituents via late-stage functionalization (e.g., Buchwald-Hartwig amination for aryl groups). Prioritize substituents with known pharmacokinetic benefits (e.g., trifluoromethyl for metabolic stability) .

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